LMPTP inhibitor 1 (CAS 2632-13-5), widely recognized in scientific literature as PTP Inhibitor II or 2-bromo-4'-methoxyacetophenone, is a neutral, cell-permeable α-haloacetophenone derivative utilized extensively as a covalent protein tyrosine phosphatase (PTP) inhibitor and a versatile synthetic building block. Unlike highly charged phosphate mimetics, this compound features a lipophilic 4-methoxyphenyl core that ensures excellent solubility in standard organic solvents (e.g., DMSO, methanol) and facilitates passive diffusion across cellular membranes. Procured as a stable, off-white crystalline powder with a defined melting point of 69-71 °C, it offers strong gravimetric precision and shelf-life stability compared to volatile aliphatic electrophiles, making it a highly reliable reagent for both live-cell signaling assays and downstream pharmaceutical intermediate synthesis .
Selective LMPTP chemical probe; verify CAS 1908414-82-3, not pan-PTP inhibitor CAS 2632-13-5
Reported selectivity over 15 PTPs including PTP1B and TCPTP; supports LMPTP-specific pathway studies
Validated oral bioavailability and in vivo exposure data in diet-induced obesity models
Substituting LMPTP inhibitor 1 with generic broad-spectrum phosphatase inhibitors (such as sodium orthovanadate) or alternative α-bromo ketones fundamentally compromises assay integrity and processability. Inorganic salts like orthovanadate are highly charged, requiring massive extracellular concentrations to achieve intracellular efficacy, which often induces off-target cytotoxicity and osmotic stress. Conversely, substituting with non-methoxylated α-bromoacetophenones alters the electronic environment of the electrophilic carbon; the specific electron-donating 4-methoxy group of CAS 2632-13-5 tempers its reactivity, preventing indiscriminate alkylation of cellular thiols while maintaining targeted, time-dependent covalent inactivation of the phosphatase catalytic cysteine [1]. This precise balance of reactivity and stability cannot be replicated by generic structural analogs, making exact procurement critical for reproducible covalent targeting.
Less selective PTP inhibitors may inhibit PTP1B/TCPTP, confounding insulin signaling readouts and obscuring LMPTP-specific effects.
Alternative LMPTP inhibitors (competitive or allosteric) differ in binding mode; uncompetitive kinetics and in vivo validation may not transfer.
Limited oral exposure data for comparators like ML400 may not support chronic oral dosing studies without additional validation.
Unlike reversible competitive inhibitors such as NSC-87877, LMPTP inhibitor 1 functions via an irreversible, covalent mechanism targeting the catalytic cysteine of phosphatases . Kinetic profiling demonstrates time-dependent inactivation of the SHP-1 catalytic domain, characterized by a dissociation constant (Ki) of 128 µM for the noncovalent enzyme-inhibitor complex prior to alkylation . This covalent mechanism ensures sustained target engagement that survives rigorous wash steps in complex assays.
| Evidence Dimension | Inhibition Mechanism and Affinity (Ki) |
| Target Compound Data | Covalent, time-dependent inactivation (Ki = 128 µM for SHP-1) |
| Comparator Or Baseline | Reversible inhibitors (e.g., NSC-87877, IC50 ~355 nM but fully reversible) |
| Quantified Difference | Irreversible target engagement vs. transient competitive binding |
| Conditions | In vitro enzymatic assay with SHP-1(ΔSH2) catalytic domain |
Covalent binding guarantees sustained phosphatase suppression in live-cell assays, preventing signal recovery during prolonged incubation or post-washout phases.
Traditional broad-spectrum PTP inhibitors, such as sodium orthovanadate, are highly charged inorganic salts that exhibit poor passive membrane permeability, often requiring millimolar extracellular concentrations to achieve intracellular efficacy [1]. In contrast, LMPTP inhibitor 1 is a neutral, uncharged alpha-haloacetophenone (MW 229.07) that readily diffuses across intact lipid bilayers . This allows it to inhibit intracellular PTPs effectively at micromolar concentrations without the need for membrane permeabilization agents.
| Evidence Dimension | Cell Permeability and Effective Concentration |
| Target Compound Data | Neutral molecule, effective at micromolar (e.g., 20 µM) intracellular concentrations |
| Comparator Or Baseline | Sodium orthovanadate (highly charged, requires up to 1-10 mM for comparable intracellular effect) |
| Quantified Difference | >50-fold reduction in required extracellular dosing for intracellular target engagement |
| Conditions | Live-cell culture assays (e.g., human B cells, HUVECs) |
Procuring a highly cell-permeable inhibitor eliminates the need for complex delivery vehicles and reduces off-target toxicity associated with massive dosing of inorganic salts.
When selecting an electrophilic alpha-bromo ketone for either direct inhibition or as a synthetic building block, aliphatic variants (like bromoacetone) present severe handling challenges due to high volatility and rapid degradation . LMPTP inhibitor 1 incorporates a 4-methoxyaryl system that stabilizes the molecule, yielding an off-white crystalline solid with a defined melting point of 69-71 °C . This thermal stability allows for precise gravimetric dispensing and long-term storage at 2-8 °C without significant decomposition.
| Evidence Dimension | Physical State and Thermal Stability |
| Target Compound Data | Stable crystalline solid (mp 69-71 °C), shelf-stable at 2-8 °C |
| Comparator Or Baseline | Aliphatic alpha-bromo ketones (volatile liquids, highly lachrymatory, prone to rapid polymerization) |
| Quantified Difference | Solid-state stability vs. volatile liquid degradation |
| Conditions | Standard laboratory storage and gravimetric handling |
Solid-state stability ensures batch-to-batch reproducibility and precise dosing, critically reducing waste and handling risks in industrial and laboratory workflows.
Due to its neutral lipophilicity and high cell permeability, LMPTP inhibitor 1 is a highly effective choice for intact-cell assays investigating SHP-1 and PTP1B pathways [1]. It effectively blocks the dephosphorylation of targets like STAT-3 at micromolar concentrations without requiring membrane-disrupting agents, ensuring physiologically relevant readouts in cancer and immunology research.
The tempered reactivity of the α-bromo ketone, stabilized by the 4-methoxy group, makes this compound an excellent procurement choice as a foundational building block . It can be functionalized to create highly specific covalent Activity-Based Probes for profiling the cysteinyl active sites of various protein tyrosine phosphatases in complex proteomes.
Beyond direct inhibition, the crystalline stability and precise gravimetric handling of CAS 2632-13-5 make it a highly reliable precursor for large-scale organic synthesis . The bromide is readily displaced by various nucleophiles (amines, thiols), and the ketone can undergo condensation reactions, facilitating the reproducible manufacturing of downstream active pharmaceutical ingredients (APIs) and agrochemicals.
Corrosive;Irritant